2-(6-Methyl-1H-benzimidazol-2-yl)guanidine is a heterocyclic compound characterized by the presence of a benzimidazole ring substituted with a methyl group at the 6-position and a guanidine group at the 2-position. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator.
This compound can be synthesized through various chemical routes, typically involving the condensation of o-phenylenediamine with appropriate carboxylic acids or their derivatives, followed by the introduction of the guanidine moiety.
2-(6-Methyl-1H-benzimidazol-2-yl)guanidine belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties. These compounds often exhibit anti-inflammatory, antimicrobial, and anticancer activities.
The synthesis of 2-(6-Methyl-1H-benzimidazol-2-yl)guanidine typically involves two main steps:
The reaction conditions for synthesizing benzimidazole derivatives often require careful control of temperature and pH to ensure high yields and purity. Solvent-free or green chemistry approaches are increasingly being explored to minimize environmental impact.
The molecular structure of 2-(6-Methyl-1H-benzimidazol-2-yl)guanidine consists of a benzimidazole ring fused with a guanidine group. The methyl substituent at the 6-position enhances its lipophilicity and may influence its biological activity.
2-(6-Methyl-1H-benzimidazol-2-yl)guanidine can undergo several chemical reactions:
The choice of reagents and reaction conditions is critical for achieving desired outcomes in these transformations, including yield and selectivity.
The mechanism of action for 2-(6-Methyl-1H-benzimidazol-2-yl)guanidine involves its interaction with specific biological targets, such as enzymes or receptors. It has been studied for its potential to inhibit viral replication by interfering with nonstructural proteins in viruses like enteroviruses. This inhibition is critical in understanding its therapeutic potential against viral infections.
The compound's stability and reactivity can be influenced by environmental factors such as pH and temperature, which are important considerations in both synthesis and application.
2-(6-Methyl-1H-benzimidazol-2-yl)guanidine has several applications in scientific research:
Table 1: Key Benzimidazole-Guanidine Hybrids with Therapeutic Applications
Compound Name | Core Structural Features | Primary Biological Activity | Reference |
---|---|---|---|
2-(6-Methyl-1H-benzimidazol-2-yl)guanidine | 6-Methyl substitution on benzimidazole; guanidine at C2 | Antimicrobial, antiviral, DNA binding | |
2-Guanidinobenzimidazole (2GBI) | Unsubstituted benzimidazole; guanidine at C2 | Antiproliferative, antifolate, ion transport modulation | [5] |
Nitrofuranyl benzimidazoles | Nitrofuran linked to benzimidazole | Broad-spectrum antibacterial (MRSA/VRE) | [9] |
H-BDF guanidine derivative | Adamantane-carbonyl; bromo-difluoro-phenyl | Anti-pseudomonal (cystic fibrosis strains) | [6] |
The benzimidazole-guanidine pharmacophore represents a strategically engineered hybrid scaffold designed to synergize the pharmacological advantages of both structural motifs. Benzimidazole cores have been medicinal chemistry staples since the introduction of thiabendazole (anthelmintic) and omeprazole (proton pump inhibitor) [2]. The integration of guanidine functionalities, inspired by natural products like arginine and streptidine, introduced enhanced hydrogen-bonding capacity and basicity to the heterocyclic framework. Early exploration focused on unsubstituted 2-guanidinobenzimidazole (2GBI), first synthesized in 1921 and later identified as a hypoglycemic agent in the 1930s [5]. Significant interest emerged in the 1960s when chloro-substituted 2GBI derivatives demonstrated potent antitubercular activity, establishing the scaffold’s capacity to target infectious pathogens [5]. The strategic incorporation of the 6-methyl substituent, as seen in 2-(6-Methyl-1H-benzimidazol-2-yl)guanidine (PubChem CID: 276220), evolved to optimize metabolic stability and target affinity while retaining the essential hydrogen-bonding topology of the guanidine group [9]. This modification coincided with broader investigations into substituted benzimidazole antimicrobials, including nitrofuranyl derivatives active against multidrug-resistant Staphylococcus aureus and enterococci [9].
The molecular architecture of 2-(6-Methyl-1H-benzimidazol-2-yl)guanidine confers distinctive advantages for multifunctional ligand design. The compound exhibits tautomeric versatility: The guanidine group and benzimidazole NH enable protonation equilibria (pKa ~12.8 for benzimidazole N-H, ~5.6 for conjugate acid) and tautomerism, facilitating adaptability to diverse biological targets [2] [5]. A six-membered intramolecular hydrogen bond (N12–H···N3) stabilizes a planar conformation with a stabilization energy of ~22.6 kcal/mol, essential for DNA minor groove recognition and enzyme active-site binding [5].
Electronically, the 6-methyl group exerts a +I (inductive) effect, subtly modulating the electron density at N3—a critical hydrogen bond acceptor site. This enhances π-delocalization across the 10 π-electron system encompassing the benzimidazole and guanidine groups, promoting interactions with aromatic residues in target proteins [5] [9]. The planar, conjugated system allows for intercalative DNA binding and π-stacking with protein tyrosine residues, as observed in metal complexes of analogous 2GBI ligands [5]. Furthermore, the methyl group improves lipophilicity (cLogP ~0.5–1.5), facilitating membrane penetration—a crucial factor for targeting intracellular pathogens and biofilms [6] [9].
2-(6-Methyl-1H-benzimidazol-2-yl)guanidine derivatives address critical resistance mechanisms through multimodal actions:
Efflux Pump Evasion: Guanidine-linked benzimidazoles like H-BDF (containing bromo-difluoro-phenyl and adamantane-carbonyl groups) maintain potency against Pseudomonas aeruginosa and Burkholderia cepacia complex strains isolated from cystic fibrosis patients, where efflux systems (e.g., MexAB-OprM) compromise fluoroquinolone efficacy. H-BDF exhibits MIC values 4–8-fold lower than tobramycin or meropenem against these strains, attributed to the scaffold’s balanced amphiphilicity reducing efflux recognition [6].
Biofilm Penetration: The scaffold’s small molecular weight (<400 Da) and hydrogen-bonding capacity facilitate diffusion through exopolysaccharide matrices of biofilms—a major resistance factor in chronic infections. Analogous nitrofuranyl benzimidazoles achieve bactericidal effects (MBC = MIC) against biofilm-embedded MRSA within 24 hours at concentrations ≤4 μg/mL [9].
Dual-Target Inhibition: Benzimidazole-guanidines inhibit multiple bacterial processes simultaneously. Macromolecular synthesis assays reveal equipotent inhibition of DNA, RNA, and protein synthesis in S. aureus by nitrofuranyl derivatives, mirroring nitrofurantoin’s mechanism but with enhanced potency against resistant strains [9]. Additionally, 2GBI derivatives inhibit folate enzymes (dihydrofolate reductase and pteridine reductase) in Trypanosoma and Leishmania, reducing susceptibility to single-target resistance [5].
Table 2: Activity of Guanidine-Benzoheterocycles Against Drug-Resistant Pathogens
Pathogen | Resistance Profile | 2-(6-Methyl-benzimidazolyl)guanidine Analogue | MIC (μg/mL) | Comparator MIC (μg/mL) |
---|---|---|---|---|
Staphylococcus aureus (MRSA) | Methicillin-resistant | Nitrofuranyl benzimidazole (3e) | 1–2 | Vancomycin (1–2) |
Enterococcus faecium | Vancomycin-resistant (VRE) | Nitrofuranyl benzimidazole (3e) | 2 | Linezolid (2) |
Pseudomonas aeruginosa (CF) | Multidrug-resistant (CF isolate) | H-BDF guanidine derivative | 4 | Meropenem (>32) |
Burkholderia cenocepacia (CF) | Multidrug-resistant | H-BDF guanidine derivative | 8 | Tobramycin (>32) |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: